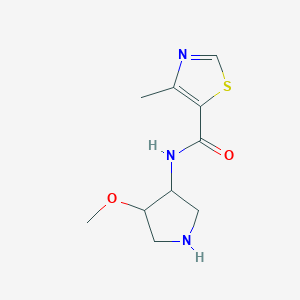
6-Butylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butylpiperidine-3-carboxylic acid is an organic compound with the molecular formula C10H19NO2. It belongs to the class of piperidine derivatives, which are known for their significant roles in various chemical and pharmaceutical applications. This compound features a piperidine ring substituted with a butyl group at the 6th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylpiperidine-3-carboxylic acid can be achieved through several methods:
From Piperidine: One common method involves the alkylation of piperidine with butyl halides, followed by carboxylation. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine, facilitating the nucleophilic substitution with butyl halides.
From 6-Butylpiperidine: Another method involves the direct carboxylation of 6-butylpiperidine using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst like palladium or nickel.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters, amides, or other derivatives using reagents like alcohols, amines, or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, or acid chlorides.
Scientific Research Applications
6-Butylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Butylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, altering their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of neurotransmitter activity.
Comparison with Similar Compounds
Piperidine: A basic structure without the butyl and carboxylic acid substitutions.
6-Methylpiperidine-3-carboxylic acid: Similar structure with a methyl group instead of a butyl group.
Piperidine-3-carboxylic acid: Lacks the butyl substitution.
Uniqueness: 6-Butylpiperidine-3-carboxylic acid is unique due to the presence of both the butyl group and the carboxylic acid group, which confer specific chemical and biological properties. The butyl group increases the hydrophobicity and potential membrane permeability, while the carboxylic acid group enhances its ability to form hydrogen bonds and interact with biological targets.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
6-butylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-9-6-5-8(7-11-9)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13) |
InChI Key |
IFULPTASMLODLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


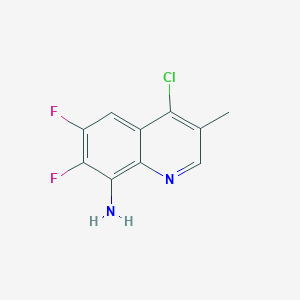
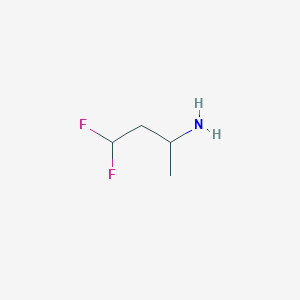
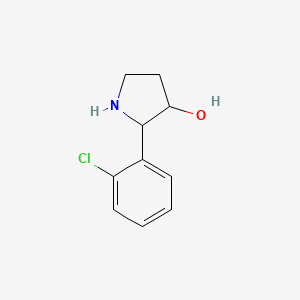

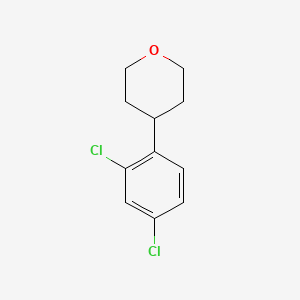
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13232988.png)
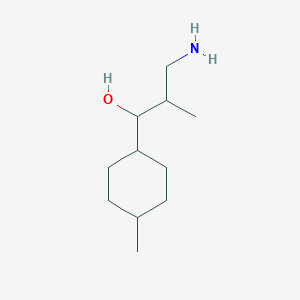

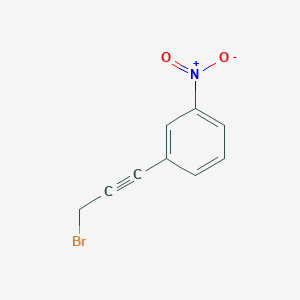
![2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13233023.png)
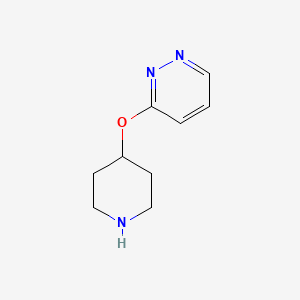
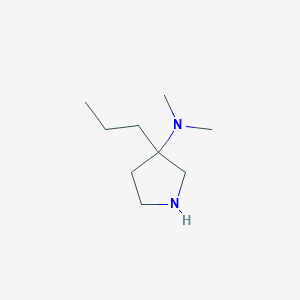
![3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13233049.png)
